2-(4-Methylpiperazin-1-yl)nicotinic acid
Overview
Description
2-(4-Methylpiperazin-1-yl)nicotinic acid is a chemical compound which is an analog of the neurotransmitter acetylcholine. It is a synthetic compound with a variety of applications in scientific research and is used in various laboratory experiments. It has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
1. Specific Scientific Field The research falls under the field of Pharmacology and Inflammopharmacology .
3. Methods of Application or Experimental Procedures The anti-nociceptive activity of LQFM182 was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test . The anti-inflammatory activity was evaluated using models of paw oedema and pleurisy induced by carrageenan . Inflammatory parameters such as cell migration, myeloperoxidase enzyme activity, and the levels of TNF-α and IL-1β cytokines in pleural exudate were also evaluated .
4. Results or Outcomes LQFM182 (50, 100, or 200 mg/kg, p.o.) decreased the number of writhings induced by acetic acid in a dose-dependent manner . An intermediate dose (100 mg/kg, p.o.) reduced the paw licking time of animals in the second phase of the formalin test . Furthermore, LQFM182 (100 mg/kg, p.o.) reduced oedema formation at all hours of the paw oedema induced by carrageenan test . In the pleurisy test, it reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13-5-7-14(8-6-13)10-9(11(15)16)3-2-4-12-10/h2-4H,5-8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHWOUUYKLSAGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191445 | |
Record name | 3-Pyridinecarboxylic acid, 2-(4-methyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)nicotinic acid | |
CAS RN |
38029-97-9 | |
Record name | 3-Pyridinecarboxylic acid, 2-(4-methyl-1-piperazinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarboxylic acid, 2-(4-methyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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